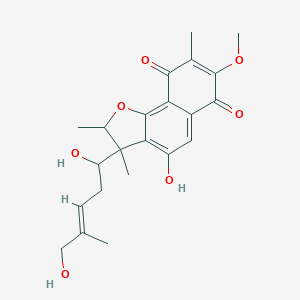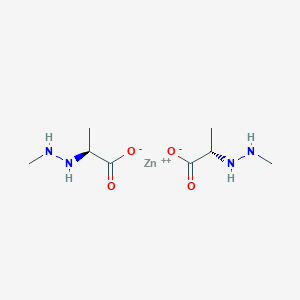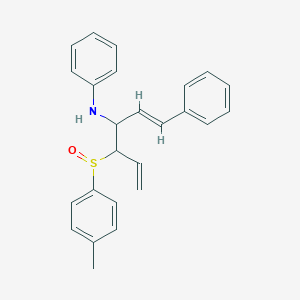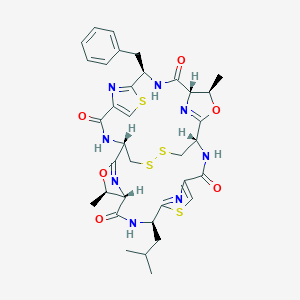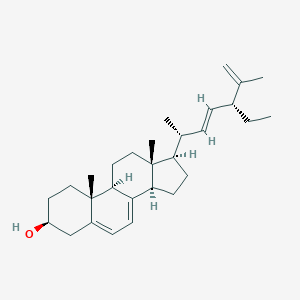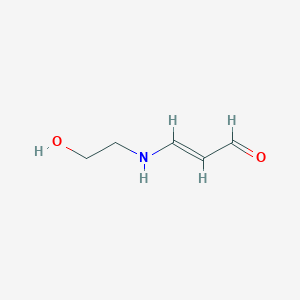
(E)-3-(2-hydroxyethylamino)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-hydroxyethylamino)prop-2-enal is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a versatile compound that can be synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
(E)-3-(2-hydroxyethylamino)prop-2-enal has been extensively studied for its potential applications in various fields of science. It has been used as a building block for the synthesis of various compounds such as imidazoles, pyrimidines, and quinolines. It has also been used in the synthesis of bioactive compounds such as antitumor agents and antimicrobial agents. In addition, (E)-3-(2-hydroxyethylamino)prop-2-enal has been studied for its potential use in the development of fluorescent probes for imaging applications.
Mécanisme D'action
(E)-3-(2-hydroxyethylamino)prop-2-enal exerts its effects through various mechanisms. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have antimicrobial activity by disrupting the bacterial cell membrane. In addition, (E)-3-(2-hydroxyethylamino)prop-2-enal has been studied for its potential use as a fluorescent probe for imaging applications due to its ability to undergo a Schiff base reaction with aldehydes and ketones.
Biochemical and Physiological Effects
(E)-3-(2-hydroxyethylamino)prop-2-enal has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have antimicrobial activity by disrupting the bacterial cell membrane. In addition, (E)-3-(2-hydroxyethylamino)prop-2-enal has been studied for its potential use as a fluorescent probe for imaging applications due to its ability to undergo a Schiff base reaction with aldehydes and ketones.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-(2-hydroxyethylamino)prop-2-enal has several advantages for lab experiments. It is a versatile compound that can be synthesized using various methods and has been extensively studied for its potential applications in various fields of science. In addition, (E)-3-(2-hydroxyethylamino)prop-2-enal has been shown to have potent biological activity, making it a valuable tool for studying biological systems. However, (E)-3-(2-hydroxyethylamino)prop-2-enal also has some limitations. It is a reactive compound that can undergo various chemical reactions, which can complicate its use in lab experiments. In addition, (E)-3-(2-hydroxyethylamino)prop-2-enal can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of (E)-3-(2-hydroxyethylamino)prop-2-enal. One direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the study of (E)-3-(2-hydroxyethylamino)prop-2-enal for its potential use in the development of new antimicrobial agents and antitumor agents. In addition, (E)-3-(2-hydroxyethylamino)prop-2-enal can be further studied for its potential use as a fluorescent probe for imaging applications. Finally, the study of the biochemical and physiological effects of (E)-3-(2-hydroxyethylamino)prop-2-enal can be expanded to better understand its mechanism of action and potential therapeutic applications.
Conclusion
(E)-3-(2-hydroxyethylamino)prop-2-enal is a versatile compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It can be synthesized using various methods and has been extensively studied for its potential applications in various fields of science. (E)-3-(2-hydroxyethylamino)prop-2-enal has been shown to have potent biological activity, making it a valuable tool for studying biological systems. However, (E)-3-(2-hydroxyethylamino)prop-2-enal also has some limitations that need to be addressed in future studies. Overall, (E)-3-(2-hydroxyethylamino)prop-2-enal is a promising compound that has the potential to contribute to various fields of science.
Méthodes De Synthèse
(E)-3-(2-hydroxyethylamino)prop-2-enal can be synthesized using various methods. One of the most common methods is the reaction between glycine and acrolein. The reaction proceeds via a Mannich-type condensation, resulting in the formation of (E)-3-(2-hydroxyethylamino)prop-2-enal. Other methods include the reaction between glycine and acrolein in the presence of a catalyst or using a different precursor such as ethylamine.
Propriétés
Numéro CAS |
119864-25-4 |
|---|---|
Nom du produit |
(E)-3-(2-hydroxyethylamino)prop-2-enal |
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
115.13 g/mol |
Nom IUPAC |
(E)-3-(2-hydroxyethylamino)prop-2-enal |
InChI |
InChI=1S/C5H9NO2/c7-4-1-2-6-3-5-8/h1-2,4,6,8H,3,5H2/b2-1+ |
Clé InChI |
WPWWDPCQTLQNPB-OWOJBTEDSA-N |
SMILES isomérique |
C(CO)N/C=C/C=O |
SMILES |
C(CO)NC=CC=O |
SMILES canonique |
C(CO)NC=CC=O |
Synonymes |
N-(2-propenal)ethanolamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






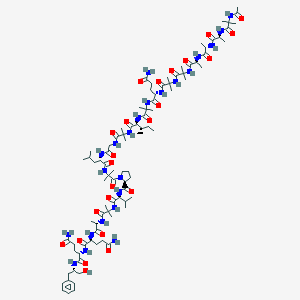
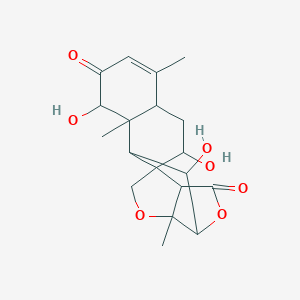
![2-[(8S,9S,10S,11S,13S,14S,17R)-13-formyl-11-hydroxy-10-methyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl hydrogen sulfate](/img/structure/B219808.png)
